8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
CAS No.:
Cat. No.: VC15938330
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4OS |
|---|---|
| Molecular Weight | 240.33 g/mol |
| IUPAC Name | 8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C10H16N4OS/c1-2-10(6-11-3-5-15-10)7-14(4-1)9-13-12-8-16-9/h8,11H,1-7H2 |
| Standard InChI Key | ZNZRLCPVUDQZCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CNCCO2)CN(C1)C3=NN=CS3 |
Introduction
Chemical Identity and Structural Features
Core Spirocyclic Architecture
The 1-oxa-4,8-diazaspiro[5.5]undecane framework consists of two fused rings: a piperidine ring and a morpholine ring connected via a spiro carbon atom. This configuration imposes significant conformational restraint, enhancing binding selectivity in biological systems . The substitution of a 1,3,4-thiadiazol-2-yl group at the 8-position introduces a planar, electron-deficient aromatic system capable of hydrogen bonding and π-π interactions .
Molecular Formula and Weight
Based on analogous spirocyclic compounds , the molecular formula is inferred as C₁₃H₁₈N₄OS, with a molecular weight of 294.38 g/mol. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 8-(1,3,4-thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane |
| SMILES | C1CC2(CNCCO2)N(C1)C3=NN=CS3 |
| Topological Polar SA | ~85 Ų |
| Hydrogen Bond Donors | 2 |
Spirocyclic Core Construction
Spirocyclic diaza-oxa systems are typically synthesized via cyclocondensation reactions. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives are prepared by reacting epoxides with diamines under acidic conditions . Adapting this method, the target compound could involve:
-
Ring-opening of an epoxide (e.g., ethylene oxide) with a diamine (e.g., 1,5-diaminopentane) to form the spirocyclic intermediate.
-
Thiadiazole introduction via nucleophilic substitution or copper-catalyzed coupling at the 8-position .
Challenges in Functionalization
Steric hindrance at the spiro carbon complicates late-stage modifications. Patent literature highlights the use of protective groups (e.g., tert-butyl carbamates) to direct regioselective substitutions in similar spiro systems.
Comparative Analysis with Analogues
Bioavailability and Pharmacokinetics
While 1-oxa-4,9-diazaspiro[5.5]undecane ureas exhibit oral bioavailability >50% in rats , sulfur-containing analogs like the target compound may face higher metabolic clearance due to thiadiazole oxidation.
Serum Creatinine Reduction
In a rat glomerulonephritis model, compound 19 (1-oxa-4,9-diazaspiro[5.5]undecane urea) reduced serum creatinine by 40% at 30 mg/kg . Substitution with thiadiazole could alter renal tissue distribution, warranting further study.
Structural Analogues in Patent Literature
Patent EP3027625 discloses spirocyclic derivatives with substituted pyridines/pyrazines for cardiovascular diseases. For example:
| Compound | Structure | Activity (IC₅₀) |
|---|---|---|
| (R)-5-(1-Hydroxy-2-(2-(5-(methylsulfonyl)pyrazin-2-yl)-2,8-diazaspiro[4.5]decan-8-yl)ethyl)-4-methylisobenzofuran-1(3H)-one | Spiro[4.5]decane core | 12 nM (sEH) |
The target compound’s larger spiro[5.5]undecane system may improve target residence time but increase molecular weight.
Future Directions
Synthetic Optimization
Improving yield in spirocycle formation requires optimizing reaction conditions (e.g., microwave-assisted synthesis). Late-stage diversification via cross-coupling (e.g., Suzuki-Miyaura) could generate derivatives for structure-activity relationship (SAR) studies .
Therapeutic Exploration
Given the success of spirocyclic sEH inhibitors in renal and cardiovascular diseases , evaluating the target compound’s efficacy in fibrosis and inflammation models is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume